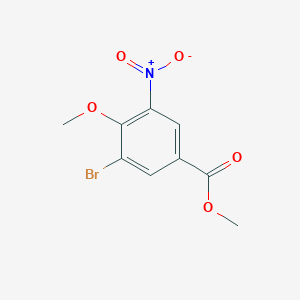

Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUNSACBIXMAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589914 | |

| Record name | Methyl 3-bromo-4-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40258-73-9 | |

| Record name | Methyl 3-bromo-4-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of Methyl 3-bromo-4-methoxy-5-nitrobenzoate?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering detailed information on its characteristics, safe handling, and potential synthetic pathways.

Chemical Identity and Molecular Structure

This compound is a multifaceted organic molecule characterized by a benzene ring substituted with bromo, methoxy, nitro, and methyl ester functional groups. This unique arrangement of electron-withdrawing and electron-donating groups suggests its potential as a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 40258-73-9[] |

| IUPAC Name | This compound[] |

| Molecular Formula | C₉H₈BrNO₅[][2] |

| Molecular Weight | 290.07 g/mol [][2] |

| InChI Key | FTUNSACBIXMAPH-UHFFFAOYSA-N[] |

| SMILES | COC1=C(C=C(C=C1Br)C(=O)OC)[O-][] |

The strategic placement of the substituents on the aromatic ring creates a specific electronic and steric environment, influencing its reactivity and potential for further chemical modifications.

Caption: 2D structure of this compound.

Physical Properties

This compound is a solid at room temperature. A summary of its key physical properties is provided below.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | |

| Boiling Point | 383.3 °C (Predicted) | |

| Flash Point | 185.6 °C (Predicted) | |

| Refractive Index | 1.571 (Predicted) | |

| Storage | Room Temperature, Sealed in Dry Conditions |

Note: Some physical properties are predicted based on computational models and should be confirmed experimentally for critical applications.

Safety and Handling

Due to the lack of a specific safety data sheet (SDS) for this compound, a cautious approach to handling is imperative. Based on the safety information for structurally related compounds, such as other bromo-nitro-benzoate derivatives, the following precautions are recommended.[3][4][5]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[4][5]

-

Harmful if Swallowed: Ingestion may be harmful.[3]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Bromination of Methyl 4-methoxybenzoate:

-

Rationale: The methoxy group is an ortho-, para-directing activator. Bromination is expected to occur at the position ortho to the methoxy group (and meta to the deactivating ester group).

-

Protocol:

-

Dissolve methyl 4-methoxybenzoate in a suitable inert solvent (e.g., dichloromethane or acetic acid).

-

Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) at a controlled temperature (e.g., 0-5 °C) with stirring.

-

Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield Methyl 3-bromo-4-methoxybenzoate.

-

-

-

Nitration of Methyl 3-bromo-4-methoxybenzoate:

-

Rationale: The subsequent nitration will be directed by the existing substituents. The methoxy group directs ortho and para, while the bromo and ester groups are meta-directing deactivators. The position between the bromo and ester groups is sterically hindered. Therefore, nitration is anticipated to occur at the position ortho to the methoxy group and meta to the bromo and ester groups.

-

Protocol:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.

-

Slowly add Methyl 3-bromo-4-methoxybenzoate to the nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization to obtain this compound.

-

-

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules. The presence of multiple reactive sites allows for selective functionalization.

-

Medicinal Chemistry: The nitro group can be reduced to an amine, which can then be further modified to introduce various pharmacophores. The bromo substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds. Bromophenol derivatives, in general, have shown potential as antioxidant and anticancer agents, suggesting that derivatives of this compound could be explored for similar biological activities.[6]

-

Materials Science: The aromatic core and polar functional groups suggest potential applications in the development of novel organic materials, such as liquid crystals, dyes, or functional polymers.

Conclusion

This compound is a chemical intermediate with significant potential for synthetic transformations. This guide has provided a summary of its known physical properties, along with a proposed synthetic route and an overview of its potential applications. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, while always adhering to strict safety protocols. Further experimental validation of the predicted properties and detailed toxicological studies are necessary for a complete characterization of this compound.

References

-

Lead Sciences. 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

CDC Stacks. Supporting Information. [Link]

Sources

Methyl 3-bromo-4-methoxy-5-nitrobenzoate chemical structure and formula.

An In-Depth Technical Guide to Methyl 3-bromo-4-methoxy-5-nitrobenzoate: Structure, Synthesis, and Applications in Drug Discovery

As a key building block in the synthesis of complex organic molecules, this compound presents a unique substitution pattern on the aromatic ring, making it a valuable intermediate for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and its potential applications in the development of novel therapeutics.

Chemical Structure and Molecular Formula

This compound is a polysubstituted benzene derivative. The core of the molecule is a benzoic acid methyl ester, which is further functionalized with a bromine atom, a methoxy group, and a nitro group at positions 3, 4, and 5 of the aromatic ring, respectively.

The chemical formula for this compound is C9H8BrNO5 [][2]. Its structure is unequivocally defined by its IUPAC name and other chemical identifiers.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 40258-73-9[][2]

-

Synonyms: 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester[2][3]

-

Molecular Weight: 290.07 g/mol []

-

InChI Key: FTUNSACBIXMAPH-UHFFFAOYSA-N[]

-

Canonical SMILES: COC1=C(C=C(C=C1Br)[O-])C(=O)OC

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H8BrNO5 | [][2] |

| Molecular Weight | 290.07 g/mol | [] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [2][3] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis of this compound: A Representative Protocol

The synthesis of polysubstituted benzenes requires careful planning to ensure the correct regiochemistry of the final product. The directing effects of the substituents on the aromatic ring play a critical role in the outcome of electrophilic aromatic substitution reactions. A plausible and efficient synthesis of this compound can be envisioned starting from methyl 4-methoxybenzoate.

The proposed synthetic route involves two key electrophilic aromatic substitution steps: bromination followed by nitration. The order of these reactions is crucial to achieve the desired 3,4,5-substitution pattern. The methoxy group at position 4 is an ortho-, para-director and a strong activating group. The methyl ester group is a meta-director and a deactivating group.

Step 1: Bromination of Methyl 4-methoxybenzoate

The initial step is the bromination of methyl 4-methoxybenzoate. The strongly activating and ortho-, para-directing methoxy group will direct the incoming bromine electrophile to the positions ortho to it (positions 3 and 5).

Reaction:

Methyl 4-methoxybenzoate + Br2 → Methyl 3-bromo-4-methoxybenzoate

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-methoxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or a halogenated solvent.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure methyl 3-bromo-4-methoxybenzoate.

Step 2: Nitration of Methyl 3-bromo-4-methoxybenzoate

The second step is the nitration of the brominated intermediate. In this step, the directing effects of the existing substituents will determine the position of the incoming nitro group. The methoxy group will direct to the remaining ortho position (position 5), while the bromine and the meta-directing methyl ester will also favor substitution at this position.

Reaction:

Methyl 3-bromo-4-methoxybenzoate + HNO3/H2SO4 → this compound

Detailed Protocol:

-

Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Reaction Setup: Dissolve methyl 3-bromo-4-methoxybenzoate (1 equivalent) in concentrated sulfuric acid and cool the mixture in an ice-salt bath to maintain a low temperature (typically 0-5 °C).

-

Reagent Addition: Slowly add the cold nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any residual acid, and dry it. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow: Synthesis of this compound

Caption: A two-step synthetic workflow for this compound.

Applications in Research and Drug Development

Polysubstituted aromatic compounds are fundamental building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical industry. The specific arrangement of bromo, methoxy, and nitro groups on the benzene ring of this compound offers multiple avenues for further chemical transformations.

The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular scaffolds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification.

While specific examples of the direct use of this compound in the synthesis of a marketed drug are not prominent in the literature, its structural motifs are present in many biologically active compounds. For instance, substituted nitroaromatic compounds are known to be key intermediates in the synthesis of various pharmaceuticals. The strategic placement of the functional groups on this molecule makes it an attractive starting material for the synthesis of libraries of compounds for drug screening and lead optimization.

Conclusion

This compound is a valuable chemical intermediate with a rich potential for applications in organic synthesis, particularly in the field of drug discovery. Its synthesis, while requiring careful control of reaction conditions to ensure the desired regioselectivity, is based on well-established principles of electrophilic aromatic substitution. The versatility of its functional groups allows for a wide range of subsequent chemical modifications, making it a powerful tool for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks in the arsenal of medicinal chemists cannot be overstated.

References

-

Lead Sciences. (n.d.). 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-bromo-4-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Intermediate

In the dynamic field of pharmaceutical research and development, the exploration of novel chemical entities is paramount. This guide is dedicated to a unique aromatic compound, Methyl 3-bromo-4-methoxy-5-nitrobenzoate . It is important to note that as of the time of this writing, a specific CAS number for this compound has not been registered in major chemical databases, suggesting its status as a novel or less-synthesized molecule. The absence of a registered CAS number underscores the pioneering nature of working with such compounds.

This document serves as a comprehensive technical guide, providing a proposed synthetic pathway, predicted analytical data, and a discussion of its potential applications, particularly in the realm of drug discovery. The insights and protocols herein are synthesized from established chemical principles and data from structurally analogous compounds.

Compound Profile: Structural and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Its structure is characterized by a methyl ester, a bromo group, a methoxy group, and a nitro group, creating a unique electronic and steric environment on the aromatic ring. These functional groups are anticipated to impart significant reactivity and position it as a valuable intermediate in multi-step organic syntheses.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₈BrNO₅ |

| Molecular Weight | 290.07 g/mol |

| Appearance | Likely a pale yellow to white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. |

| Melting Point | Estimated to be in the range of 100-150 °C, based on similar compounds. |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from commercially available starting materials. A plausible two-step synthesis starting from methyl 4-methoxy-3-nitrobenzoate is outlined below. This proposed route is based on well-established electrophilic aromatic substitution reactions.

Caption: Proposed one-step synthesis of this compound.

Step-by-Step Protocol: Bromination of Methyl 4-methoxy-3-nitrobenzoate

This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve methyl 4-methoxy-3-nitrobenzoate (1 equivalent) in glacial acetic acid.

-

Reagent Addition: While stirring the solution at room temperature, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Product Isolation: The solid precipitate is collected by vacuum filtration and washed with cold water to remove any remaining acetic acid and inorganic byproducts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Analytical Characterization (Predicted)

The following table summarizes the predicted spectroscopic data for this compound, which is crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons: Two singlets between δ 7.5-8.5 ppm.- Methoxy protons: A singlet around δ 3.9-4.1 ppm.- Methyl ester protons: A singlet around δ 3.9-4.0 ppm. |

| ¹³C NMR | - Carbonyl carbon: δ 164-166 ppm.- Aromatic carbons: Peaks in the range of δ 110-160 ppm.- Methoxy carbon: δ 52-54 ppm.- Methyl ester carbon: δ 52-54 ppm. |

| IR (Infrared) Spectroscopy | - C=O stretch (ester): ~1720-1740 cm⁻¹.- NO₂ asymmetric stretch: ~1520-1560 cm⁻¹.- NO₂ symmetric stretch: ~1340-1380 cm⁻¹.- C-O stretch (ether and ester): ~1200-1300 cm⁻¹.- C-Br stretch: ~550-650 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the exact mass of C₉H₈BrNO₅.- Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately 1:1 ratio). |

Reactivity and Synthetic Utility

The functional groups present in this compound offer multiple avenues for further chemical transformations, making it a versatile synthetic intermediate.

Caption: Potential reaction pathways for this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation opens the door to a wide array of subsequent reactions, including diazotization and amide bond formation.

-

Hydrolysis of the Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid functionality can then be used for amide coupling reactions, a cornerstone of medicinal chemistry.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromide by various nucleophiles.

Applications in Drug Development

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Given its structure, this compound is a promising precursor for the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest.

For instance, related bromo- and nitro-substituted benzoic acid derivatives are key building blocks in the synthesis of kinase inhibitors for cancer therapy.[1] The strategic placement of the bromo, methoxy, and nitro groups on this scaffold provides handles for diversification and the introduction of pharmacophoric features to target specific biological pathways. The potential for this compound to be an intermediate in the synthesis of anti-tumor agents is a significant area for future research.[2] Furthermore, bromophenol derivatives have shown potential in drug development due to their antioxidant and anticancer activities.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling substituted nitro- and bromo-aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[4] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]

Conclusion

This compound represents a promising, albeit currently under-explored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential applications. As with any novel compound, further experimental investigation is necessary to fully elucidate its properties and unlock its full synthetic potential. It is our hope that this document will serve as a valuable resource for researchers embarking on the synthesis and utilization of this and other novel chemical intermediates.

References

- Kamath, S.; Buolamwini, J. K. Targeting EGFR and HER-2 Receptor Tyrosine Kinases for Cancer Drug Discovery and Development. Med. Res. Rev.2006, 26, 569–594.

-

PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. [Link]

-

NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]

- Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Google Patents.

-

CDC Stacks. Supporting Information. [Link]

-

ChemSynthesis. 3-bromo-4-methyl-5-nitrobenzoic acid. [Link]

-

Wang, L.; et al. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Mar. Drugs2020 , 18, 223. [Link]

-

PubChem. Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategically Positioned for Synthetic Advancement

In the landscape of modern medicinal and process chemistry, the strategic value of a synthetic intermediate is defined by the versatility of its functional groups and its potential for elaboration into more complex molecular architectures. Methyl 3-bromo-4-methoxy-5-nitrobenzoate emerges as a compound of significant interest, embodying a synthetically rich platform for the development of novel therapeutics and other high-value chemical entities. The presence of a bromine atom, a nitro group, and a methyl ester on a substituted anisole core provides multiple handles for diverse chemical transformations. This guide offers an in-depth exploration of this molecule, from its fundamental properties to a detailed, field-proven protocol for its synthesis and characterization, designed to empower researchers in their scientific endeavors.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₅ | [1] |

| Molecular Weight | 290.07 g/mol | [1] |

| CAS Number | 40258-73-9 | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1[O-])Br)C(=O)OC | N/A |

| Appearance | Expected to be a crystalline solid | N/A |

Strategic Synthesis: A Rationale-Driven Approach

The synthesis of this compound is a multi-step process that requires careful consideration of the directing effects of the substituents on the aromatic ring. The following protocol is a robust and logical pathway, starting from the readily available and bio-renewable resource, vanillin. The causality behind each experimental choice is detailed to provide a comprehensive understanding of the synthetic strategy.

Conceptual Workflow of the Synthesis

Caption: A four-part synthetic workflow from Vanillin to the target molecule.

Part 1: Fischer Esterification of Vanillin

Objective: To convert the carboxylic acid precursor (vanillic acid, derived from vanillin) to its methyl ester. This protects the carboxylic acid from unwanted side reactions and is a common initial step in many synthetic sequences.

Protocol:

-

To a solution of vanillin (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl vanillate.

Part 2: Electrophilic Aromatic Substitution: Nitration

Objective: To introduce a nitro group onto the aromatic ring. The methoxy and hydroxyl groups are ortho, para-directing. The nitro group will preferentially add to the position ortho to the hydroxyl group and meta to the methoxy and ester groups due to steric hindrance and the electronic directing effects.

Protocol:

-

Dissolve methyl vanillate (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain methyl 5-nitrovanillate.

Part 3: Electrophilic Aromatic Substitution: Bromination

Objective: To introduce a bromine atom onto the aromatic ring. The hydroxyl group is a strongly activating ortho, para-director, and will direct the bromine to the position ortho to it.

Protocol:

-

Dissolve methyl 5-nitrovanillate (1 equivalent) in glacial acetic acid.

-

Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress can be monitored by the disappearance of the bromine color.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with a dilute solution of sodium bisulfite to remove excess bromine, followed by washing with water.

-

Dry the solid to yield Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Part 4: Williamson Ether Synthesis: Methylation

Objective: To convert the phenolic hydroxyl group to a methoxy group. This is a standard Williamson ether synthesis.

Protocol:

-

To a solution of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and dimethyl sulfate (1.2 equivalents).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure this compound.

Characterization and Analytical Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | Aromatic protons (2H, singlets or narrow doublets), Methoxy protons (3H, singlet), Ester methyl protons (3H, singlet) | Based on the structure and data from similar compounds.[2] |

| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (6 signals), Methoxy carbon (~56 ppm), Ester methyl carbon (~52 ppm) | In line with typical chemical shifts for these functional groups.[2] |

| IR Spectroscopy | C=O stretch (~1720 cm⁻¹), Ar-NO₂ stretches (~1530 and 1350 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), C-Br stretch (~600-700 cm⁻¹) | Characteristic vibrational frequencies for the functional groups present.[3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 289/291 (due to bromine isotopes) | The isotopic pattern of bromine is a key diagnostic feature. |

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[4] The strategic placement of the bromo, methoxy, and nitro functionalities on the methyl benzoate scaffold makes this molecule a versatile precursor.

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This positions this compound as a valuable starting material for the synthesis of kinase inhibitors, anti-infective agents, and other biologically active molecules.[5]

-

Agrochemical Development: The structural motifs present in this molecule are also found in various herbicides and fungicides.[4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. This compound, like many nitroaromatic compounds, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed molecule with significant potential as a building block in synthetic chemistry. Its well-defined physicochemical properties and the robust, rationale-driven synthetic pathway outlined in this guide provide a solid foundation for its utilization in research and development. The versatility of its functional groups opens up a multitude of possibilities for the creation of novel and complex molecules with potential applications in medicine and agriculture.

References

-

Kikushima, K., Moriuchi, T., & Hirao, T. (2010). Aerobic Oxidative Bromination of Phenols with Aluminum Bromide and Ammonium Vanadate as Catalysts. Tetrahedron, 66(34), 6906-6911. [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

-

The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.

- Google Patents. (n.d.). Synthetic method suitable for industrial production of active ester.

- Google Patents. (n.d.). Method of producing alkyl benzoates.

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

The Versatile Synthon: A Technical Guide to Methyl 3-bromo-4-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

In the intricate landscape of organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a polysubstituted aromatic compound, represents a quintessential example of such a versatile synthon. Its unique arrangement of bromo, methoxy, and nitro functional groups on a benzoate scaffold offers a rich platform for a diverse array of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and other high-value organic molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental identifiers and synthetic pathways to its applications and safety considerations, designed to empower researchers in their scientific endeavors.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical communication is essential. This compound is known by several synonyms, and its unambiguous identification is crucial for procurement, synthesis, and regulatory compliance.

One of its most common alternative names is 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester .[1] This name explicitly describes the parent carboxylic acid and its methyl ester form.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 40258-73-9 | |

| Molecular Formula | C₉H₈BrNO₅ | |

| Molecular Weight | 290.07 g/mol | |

| IUPAC Name | This compound |

Synthesis and Mechanism: Crafting the Molecule

A likely synthetic route commences with the commercially available Methyl 4-methoxy-3-nitrobenzoate . The subsequent critical step is the regioselective bromination of this substrate.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Bromination of Methyl 4-methoxy-3-nitrobenzoate (Hypothetical)

This protocol is based on general procedures for the bromination of activated aromatic rings and should be optimized for this specific substrate.

1. Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve Methyl 4-methoxy-3-nitrobenzoate (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or acetic acid).

-

Cool the solution to 0 °C in an ice bath.

2. Bromination:

-

Prepare a solution of bromine (1.05 eq.) in the same solvent.

-

Add the bromine solution dropwise to the stirred solution of the starting material over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

3. Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Separate the organic layer. If acetic acid was used as the solvent, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its handling, storage, and application in reactions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in most organic solvents |

Applications in Research and Drug Development

The strategic placement of three distinct functional groups on the aromatic ring of this compound makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. While specific examples of its direct use in the synthesis of marketed drugs are not readily found in publicly available literature, its potential as a scaffold is significant.

The bromo substituent serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse carbon-based fragments. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The methoxy group can potentially be demethylated to a hydroxyl group, providing another site for modification. This trifecta of functionalities enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

For instance, substituted nitroaromatic compounds are key intermediates in the synthesis of various pharmaceuticals, including anticancer agents.[2] The structural motifs present in this compound are found in a variety of biologically active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information can be inferred from structurally similar compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a chemical entity of significant potential for synthetic and medicinal chemists. Its rich functionality and strategic substitution pattern provide a robust platform for the creation of diverse and complex molecular structures. While detailed public information on its direct applications is limited, its value as a synthetic intermediate is undeniable. This guide has provided a comprehensive overview of its known attributes and a scientifically grounded, albeit hypothetical, framework for its synthesis. It is hoped that this information will serve as a valuable resource for researchers and contribute to the advancement of chemical synthesis and drug discovery.

References

Please note that some of the following references pertain to structurally similar compounds and are used to infer properties and reactivity of the title compound in the absence of specific literature.

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Lead Sciences. (n.d.). 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. Retrieved from [Link]

Sources

Spectroscopic data for Methyl 3-bromo-4-methoxy-5-nitrobenzoate (NMR, IR, MS).

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the expected spectroscopic data for Methyl 3-bromo-4-methoxy-5-nitrobenzoate . The identity and purity of a synthesized compound are paramount in research and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process.

Molecular Structure and Predicted Spectroscopic Summary

The structural features of this compound—a substituted aromatic ring with electron-withdrawing (nitro, bromo, ester) and electron-donating (methoxy) groups—give rise to a unique and predictable spectroscopic fingerprint.

| Parameter | Description |

| Molecular Formula | C₉H₈BrNO₅ |

| Molecular Weight | 290.07 g/mol |

| CAS Number | Not assigned |

Below is a summary of the anticipated spectroscopic data. Each of these will be discussed in detail in the subsequent sections.

| Technique | Expected Key Features |

| ¹H NMR | Two aromatic singlets, two methyl singlets. Chemical shifts influenced by substituent electronic effects. |

| ¹³C NMR | Nine distinct carbon signals, including a carbonyl carbon, aromatic carbons with significant chemical shift dispersion, and two methoxy carbons. |

| IR Spectroscopy | Characteristic strong absorptions for C=O (ester), asymmetric and symmetric NO₂ stretching, C-O stretching, and aromatic C=C stretching. |

| Mass Spectrometry | A distinct molecular ion peak (M⁺) with a prominent M+2 isotope peak characteristic of a bromine-containing compound. Predictable fragmentation patterns. |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is shimmed to achieve a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient for most organic compounds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The aromatic region of the spectrum is expected to be relatively simple due to the substitution pattern, which leaves only two protons on the benzene ring. These protons are not adjacent and therefore will appear as singlets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~8.2 - 8.4 | Singlet | Ar-H (H-6) | This proton is ortho to the electron-withdrawing nitro group and para to the electron-withdrawing ester group, resulting in a significant downfield shift. |

| ~7.8 - 8.0 | Singlet | Ar-H (H-2) | This proton is ortho to the electron-withdrawing ester group and para to the electron-withdrawing bromo group, also causing a downfield shift, though likely less pronounced than H-6. |

| ~3.9 - 4.1 | Singlet | O-CH₃ (Methoxy) | The methoxy group protons are shielded compared to the ester methyl group and typically appear in this region. |

| ~3.9 - 4.0 | Singlet | O-CH₃ (Ester) | The methyl ester protons are also in a similar region to the methoxy protons. |

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, significantly deshielding nearby protons. The bromo and ester groups are also electron-withdrawing. Conversely, the methoxy group is electron-donating through resonance, which would typically shield ortho and para protons, but its effect is counteracted by the other substituents.

Visualizing Proton Assignments

Caption: Structure of this compound with proton labeling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with the main difference being the observation frequency. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in single lines for each unique carbon atom.

Predicted ¹³C NMR Spectrum

Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~164-166 | C =O (Ester) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~150-155 | C -NO₂ | The carbon attached to the nitro group is significantly deshielded. |

| ~145-150 | C -OCH₃ | The carbon attached to the methoxy group is also deshielded due to the electronegativity of oxygen. |

| ~130-135 | C -COOCH₃ | The carbon to which the ester group is attached. |

| ~125-130 | C -H (C-6) | Aromatic CH carbon. |

| ~115-120 | C -H (C-2) | Aromatic CH carbon. |

| ~110-115 | C -Br | The carbon attached to the bromine atom. |

| ~55-60 | O-C H₃ (Methoxy) | Methoxy carbon. |

| ~52-55 | O-C H₃ (Ester) | Ester methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Characteristic IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 1720-1740 | C=O stretch | Ester |

| 1520-1560 | Asymmetric NO₂ stretch | Nitro |

| 1340-1380 | Symmetric NO₂ stretch | Nitro |

| 1200-1300 | C-O stretch | Ester and Ether |

| 1000-1100 | C-O stretch | Ether (Methoxy) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| 550-650 | C-Br stretch | Bromo |

The presence of strong absorption bands in these regions would provide compelling evidence for the key functional groups in the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solids, and vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A key feature will be the molecular ion peak. Since bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity.

-

m/z ≈ 289 (for C₉H₈⁷⁹BrNO₅)

-

m/z ≈ 291 (for C₉H₈⁸¹BrNO₅) - This is the M+2 peak.

-

-

Key Fragments: Fragmentation can provide structural clues. Plausible fragmentation pathways include:

-

Loss of the methoxy radical from the ester: [M - OCH₃]⁺

-

Loss of the nitro group: [M - NO₂]⁺

-

Loss of bromine: [M - Br]⁺

-

Visualizing a Plausible Fragmentation

Mass spectrometry fragmentation pattern of Methyl 3-bromo-4-methoxy-5-nitrobenzoate.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Introduction: The Analytical Challenge

This compound is a substituted aromatic compound with a molecular weight of approximately 290 g/mol and the chemical formula C₉H₈BrNO₅. As a molecule featuring multiple functional groups—a halogen, an ether, a nitro group, and an ester—its characterization presents a compelling case study for mass spectrometry. Understanding its fragmentation behavior is crucial for researchers in synthetic chemistry, drug discovery, and metabolomics, where unambiguous identification of such polysubstituted molecules is paramount.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will deconstruct the molecule's fragmentation pathways based on first principles of physical organic chemistry and established fragmentation rules for its constituent functional groups. This document serves as a predictive framework for scientists encountering this or structurally similar compounds in their analytical workflows.

Pillar 1: Foundational Principles of Fragmentation

The fragmentation of a molecular ion in a mass spectrometer is not a random process. It is governed by the relative stabilities of the bonds within the ion and the stability of the resulting fragment ions and neutral losses.[1] For this compound, the ionization process, typically electron ionization (EI), will generate an energetically unstable radical cation (M•+). This ion will then undergo a series of predictable cleavage and rearrangement reactions.

The key functional groups dictating the fragmentation are:

-

Aromatic Ring: Provides a stable core, often resulting in a prominent molecular ion peak.[2]

-

Bromine Atom: The presence of bromine is readily identified by its characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a pair of peaks (M+ and M+2) of nearly equal intensity for any bromine-containing fragment.[3][4]

-

Methyl Ester Group (-COOCH₃): Prone to α-cleavage, leading to the loss of the methoxy radical (•OCH₃, 31 u) or the methyl radical (•CH₃, 15 u). The loss of the alkoxy group is a common pathway for esters.[2]

-

Nitro Group (-NO₂): Aromatic nitro compounds characteristically lose •NO₂ (46 u) or •NO (30 u).[5] The loss of an oxygen atom to form an [M-16]•+ ion is also possible.

-

Methoxy Group (-OCH₃): Can lose a methyl radical (•CH₃, 15 u) to form a stable oxonium ion or undergo cleavage of the aryl-oxygen bond.

Pillar 2: Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the ion source of a mass spectrometer, the molecule will be ionized to form the molecular ion (M•+). Given the two stable isotopes of bromine, we expect to see a characteristic doublet for the molecular ion at m/z 289 (containing ⁷⁹Br) and m/z 291 (containing ⁸¹Br) with roughly equal abundance.

The primary fragmentation pathways from this molecular ion are detailed below.

Pathway A: Cleavages Associated with the Ester and Methoxy Groups

The ester and methoxy functionalities provide sites for initial, energetically favorable cleavages. The most probable fragmentation is the loss of the methoxy radical from the ester group, as this results in a highly stable acylium ion.

Caption: Pathway A: Fragmentation initiated by loss of the methoxy radical.

-

Loss of Methoxy Radical (•OCH₃): The molecular ion loses a methoxy radical (31 u) to form the benzoyl cation at m/z 258/260 . This is a highly favorable fragmentation for methyl esters.[2][6]

-

Subsequent Loss of Nitro Group (•NO₂): The ion at m/z 258/260 can then lose a nitro radical (46 u) to yield a fragment at m/z 212/214 .

-

Subsequent Loss of Carbon Monoxide (CO): Acylium ions are known to lose carbon monoxide (28 u). This would lead to a fragment at m/z 184/186 .

-

Further Fragmentation: The resulting ion at m/z 184/186 can undergo further fragmentation, such as the loss of acetylene (C₂H₂), leading to smaller brominated ions like the one observed at m/z 153/155 .

Pathway B: Cleavages Involving the Nitro Group

The nitro group is another point of weakness in the molecular ion, leading to a distinct set of fragments.

Caption: Pathway B: Fragmentation initiated by loss of the nitro group.

-

Loss of Nitro Radical (•NO₂): A primary fragmentation for aromatic nitro compounds is the cleavage of the C-N bond, resulting in the loss of a nitro radical (46 u).[5][7] This produces a significant ion at m/z 243/245 .

-

Subsequent Loss of Methyl Radical (•CH₃): The ion at m/z 243/245 can then lose a methyl radical (15 u) from either the ester or the methoxy group, leading to an ion at m/z 228/230 .

-

Subsequent Loss of Carbon Monoxide (CO): The subsequent loss of carbon monoxide (28 u) from the ion at m/z 228/230 would generate a fragment at m/z 200/202 .

Pillar 3: Data Summary and Experimental Protocol

Summary of Predicted Key Fragments

The table below summarizes the major predicted ions in the EI mass spectrum of this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Neutral Loss | Pathway |

| 289/291 | [C₉H₈BrNO₅]•+ (Molecular Ion) | - | - |

| 258/260 | [C₈H₅BrNO₄]+ | •OCH₃ | A |

| 243/245 | [C₉H₈BrO₃]+ | •NO₂ | B |

| 228/230 | [C₈H₅BrO₃]+ | •NO₂, •CH₃ | B |

| 212/214 | [C₈H₅BrO₂]+ | •OCH₃, •NO₂ | A |

| 200/202 | [C₇H₅BrO₂]+ | •NO₂, •CH₃, CO | B |

| 184/186 | [C₇H₅BrO]+ | •OCH₃, •NO₂, CO | A |

| 79/81 | [Br]+ | C₉H₈NO₅ | - |

Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

To validate these predictions, a standard experimental procedure using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS system or equivalent).

-

Capillary GC column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Methodology:

-

Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (to avoid column overloading).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 2 scans/second.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean spectrum.

-

Analyze the resulting spectrum, identifying the molecular ion doublet and major fragment ions. Compare these experimental results with the predicted fragments in the table above.

-

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process driven by the chemical properties of its functional groups. The presence of bromine provides a definitive isotopic signature for the molecular ion and all bromine-containing fragments. The primary fragmentation pathways are expected to be initiated by the loss of the methoxy radical from the ester group (Pathway A) or the loss of the nitro group from the aromatic ring (Pathway B). By understanding these fundamental pathways, researchers can confidently identify this molecule and interpret the mass spectra of other complex, polysubstituted aromatic compounds.

References

-

Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link][2]

-

Title: Fragmentation (mass spectrometry). Source: Wikipedia. URL: [Link][8]

-

Title: The M+2 peak in mass spectra. Source: Chemguide. URL: [Link][3]

-

Title: Fragmentation patterns in the mass spectra of organic compounds. Source: Chemguide. URL: [Link][1]

-

Title: Organic Compounds Containing Halogen Atoms. Source: Chemistry LibreTexts. URL: [Link][4]

-

Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Source: PMC - NIH. URL: [Link][7]

-

Title: Mass Fragmentation pattern of nitro compounds. Source: YouTube. URL: [Link][5]

-

Title: Mass Spectrometry: Fragmentation. Source: University of Arizona. URL: [Link][6]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its behavior from the laboratory bench to its ultimate application. For a molecule like Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its solubility characteristics is paramount. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound in a variety of common laboratory solvents. As a senior application scientist, the following sections are designed to not only present data and protocols but to also offer insights into the underlying principles that govern solubility, thereby empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and its Implications for Solubility

This compound is a multifaceted molecule with a distinct arrangement of functional groups that profoundly influence its interaction with different solvents.

-

Aromatic Core: The central benzene ring provides a significant nonpolar character to the molecule.

-

Electron-Withdrawing Groups: The presence of a nitro group (-NO₂) and a bromine atom (-Br) significantly withdraws electron density from the aromatic ring. The nitro group, in particular, is strongly electron-withdrawing and can participate in dipole-dipole interactions.[1]

-

Electron-Donating Group: The methoxy group (-OCH₃) is an electron-donating group, which can also engage in hydrogen bonding as an acceptor.

-

Ester Group: The methyl ester group (-COOCH₃) contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

The interplay of these functionalities suggests that this compound will exhibit a nuanced solubility profile. Generally, aromatic nitro compounds are readily soluble in a wide array of organic solvents while being largely insoluble in water.[2] The principle of "like dissolves like" is a fundamental concept here; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[3]

Predicting Solubility: A Qualitative Overview

Based on the structural analysis and data from analogous compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, we can anticipate the solubility behavior of this compound.[4]

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

-

Alcohols: Like methanol and ethanol, which can act as both hydrogen bond donors and acceptors, interacting favorably with the methoxy and nitro groups. Studies on similar nitro-derivatives of benzoic acid have shown high solubility in these solvents.[4]

-

Chlorinated Solvents: Such as dichloromethane and chloroform, which can interact through dipole-dipole interactions.

Moderate to Good Solubility is Expected in:

-

Ketones: Like acetone.

-

Esters: Such as ethyl acetate.

Low to Negligible Solubility is Expected in:

-

Nonpolar Solvents: Such as hexanes and toluene, due to the significant polarity of the nitro and ester groups.

-

Water: The hydrophobic aromatic ring and the lack of strong hydrogen bond donating groups on the molecule will likely lead to poor aqueous solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the solution is saturated.

Rationale Behind the Shake-Flask Method

The core principle of this method is to achieve a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a constant temperature.[6] This equilibrium represents the maximum amount of the solute that can be dissolved in the solvent under those conditions.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance). Allow the samples to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity).

Self-Validating System for Trustworthy Results

To ensure the integrity of the results, the following checks should be integrated into the protocol:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

-

Visual Confirmation: After the equilibration period, there should still be visible undissolved solid in the vials.

-

pH Measurement (for aqueous solutions): For aqueous buffers, the pH should be measured before and after the experiment to ensure it remains constant.[5]

Data Presentation: Anticipated Solubility Profile

While experimental data for this compound is not publicly available, the following table provides a hypothetical yet scientifically plausible summary of its expected solubility based on the principles discussed.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Very Low | Predominantly nonpolar aromatic core and lack of H-bond donors. |

| Methanol | 6.6 | High | Polar, capable of H-bonding with methoxy and nitro groups. |

| Ethanol | 5.2 | High | Similar to methanol, effective at solvating the polar groups. |

| Acetone | 5.1 | Good | Polar aprotic solvent, good dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | Moderate | Less polar than acetone, but can still interact with the ester group. |

| Dichloromethane | 3.4 | Good | Can engage in dipole-dipole interactions. |

| Toluene | 2.4 | Low | Primarily nonpolar, unable to effectively solvate the polar groups. |

| Hexane | 0.0 | Very Low | Nonpolar solvent, poor interaction with the polar functional groups. |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Logical Relationships in Solubility

The interplay between the solute, solvent, and experimental conditions determines the final solubility. This relationship can be visualized as follows:

Caption: Key factors influencing the solubility of a compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data is not yet available in the public domain, the principles outlined here, by drawing parallels with structurally similar molecules, offer a robust predictive tool. The detailed shake-flask protocol serves as a practical guide for researchers to generate reliable and reproducible solubility data. A thorough characterization of this compound's solubility is an indispensable step in unlocking its full potential in scientific research and development.

References

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.

-

ResearchGate. Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). [Link]

-

National Center for Biotechnology Information. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

-

Solubility of Things. Ethyl 4-nitrobenzoate. [Link]

-

ResearchGate. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Unknown. NITRO COMPOUNDS. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Office of Scientific and Technical Information. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

-

CORE. Organic Solvent Solubility Data Book. [Link]

-

Wikipedia. Nitro compound. [Link]

-

MDPI. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. [Link]

Sources

The Organic Chemist's Guide to a Versatile Building Block: Methyl 3-bromo-4-methoxy-5-nitrobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutics and complex molecules. Methyl 3-bromo-4-methoxy-5-nitrobenzoate emerges as a highly valuable, yet underexplored, building block. Its unique substitution pattern—featuring a bromine atom, a methoxy group, a nitro group, and a methyl ester on a central benzene ring—offers a rich platform for a multitude of chemical transformations. This guide provides a comprehensive overview of the core chemical characteristics, reactivity, and synthetic utility of this compound, empowering researchers to leverage its potential in their drug discovery and development programs.

Core Chemical Characteristics

This compound is a polysubstituted aromatic compound with the molecular formula C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol .[1] The strategic placement of its functional groups dictates its reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₅ | [1] |

| Molecular Weight | 290.07 g/mol | [1] |

| CAS Number | 40258-73-9 |

The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and bromo groups creates a unique electronic environment on the aromatic ring, influencing its reactivity in various transformations.

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised from commercially available starting materials. The following proposed synthesis is based on established organic transformations and protocols for analogous compounds.

Proposed Synthetic Pathway

Sources

Historical literature review on the discovery of Methyl 3-bromo-4-methoxy-5-nitrobenzoate.

An In-depth Technical Guide on the Historical Synthesis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Introduction

This compound (CAS No. 40258-73-9) is a polysubstituted aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1][] Its discovery and initial synthesis are not attributable to a single seminal publication but can be understood through a historical analysis of fundamental organic reactions applied to readily available precursors. This guide provides a comprehensive review of the likely historical synthetic pathways, grounded in the principles of electrophilic aromatic substitution, and presents a reconstructed experimental protocol based on established methodologies of the era.

The core challenge in synthesizing this molecule lies in the regioselective introduction of bromine and nitro functional groups onto a benzene ring already bearing a methoxy and a methyl ester group. The interplay of the directing effects of these substituents is paramount to achieving the desired 3, 4, 5-substitution pattern.

The Strategic Importance of Precursor Selection: A Foundation in Natural Products